molecular formula C13H20O3 B167694 (Triethoxymethyl)benzene CAS No. 1663-61-2

(Triethoxymethyl)benzene

Cat. No. B167694
CAS RN: 1663-61-2
M. Wt: 224.3 g/mol
InChI Key: BQFPCTXLBRVFJL-UHFFFAOYSA-N
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Description

(Triethoxymethyl)benzene is an organic compound with the molecular formula C13H20O3 . It is also known as Orthobenzoic acid, triethyl ester; Ethyl orthobenzoate; Triethyl orthobenzoate . The molecule contains a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 ethers (aliphatic) .


Molecular Structure Analysis

The molecular structure of (Triethoxymethyl)benzene includes a benzene ring with three ethoxy groups attached to a single carbon . The molecule has a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 ethers (aliphatic) .


Physical And Chemical Properties Analysis

(Triethoxymethyl)benzene has a molecular weight of 224.2961 . It contains 20 Hydrogen atoms, 13 Carbon atoms, and 3 Oxygen atoms . Benzene, a related compound, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma .

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), related to (Triethoxymethyl)benzene, have become significant in various scientific disciplines. Their simple structure and detailed understanding of their supramolecular self-assembly behavior enable applications in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by H-bonding is notable, and their multivalent nature drives biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Electropolymerization Studies

The electropolymerization of benzene in ionic liquids has been investigated, with findings relevant to the behavior of (Triethoxymethyl)benzene. This research focuses on the redox behavior and ion exchange characteristics of polymers derived from benzene, providing insights into the potential applications in materials science and electrochemistry (Schneider et al., 2005).

Advances in Triazine Chemistry

Triazines, related to benzene derivatives like (Triethoxymethyl)benzene, play a significant role in medicinal chemistry. They exhibit a wide spectrum of biological activities including antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. The study of triazine analogs highlights the potential of benzene derivatives in the development of new drugs (Verma, Sinha, & Bansal, 2019).

Gold Adatoms Stabilization

Research on Tris(phenylthio)benzene molecules, similar to (Triethoxymethyl)benzene, has revealed their ability to trap single Au adatoms on surfaces. This finding has significant implications for metal redispersion on catalyst surfaces, suggesting potential applications in catalysis and materials science (Yang et al., 2012).

Environmental and Health Impact Studies

Although not directly focused on (Triethoxymethyl)benzene, studies on benzene's impact on health and the environment provide context for understanding the broader implications of benzene derivatives. Research into benzene's hematotoxicity, carcinogenic properties, and its effects on cellular and genetic levels offer insights into the potential risks and behaviors of related compounds (Bassig et al., 2016).

Safety And Hazards

(Triethoxymethyl)benzene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, genetic defects, and cancer. It can also cause damage to organs (Blood) through prolonged or repeated exposure .

properties

IUPAC Name

triethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFPCTXLBRVFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061859
Record name Ethyl orthobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Triethoxymethyl)benzene

CAS RN

1663-61-2
Record name Triethyl orthobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1663-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (triethoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (triethoxymethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl orthobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (triethoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.248
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GH Zohuri, S Damavandi, R Sandaroos - Research on Chemical …, 2013 - Springer
A new and efficient method has been developed for the one-pot synthesis of novel 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile derivatives by condensation of …
Number of citations: 3 link.springer.com
M Hans, A Demonceau, L Delaude - Polymer Preprints, 2008 - orbi.uliege.be
… with triethoxy alkanes or triethoxymethyl benzene); Microwave … with triethoxy alkanes or triethoxymethyl benzene); Quaternary … with triethoxy alkanes or triethoxymethyl benzene …
Number of citations: 0 orbi.uliege.be
HG Bonacorso, GR Paim, LMF Porte… - Journal of …, 2014 - Wiley Online Library
This paper describes an efficient approach for the synthesis of a new series of 6‐[3‐alkyl(aryl/heteroaryl)‐5‐trifluoromethyl‐1H‐pyrazol‐1‐yl]nicotinic acids (where alkyl = CH 3 ; aryl = …
Number of citations: 5 onlinelibrary.wiley.com
A Theis, H Ritter, F Böhme, C Klinger… - Chemistry of …, 2002 - ACS Publications
A polymeric amidine prepared by melt condensation was converted to a photosensitive polymesoion by a polymer analogous condensation reaction with methylmalonic acid. The …
Number of citations: 25 pubs.acs.org
S Damavandi, R Sandaroos - 2011 - degruyter.com
Novel multicomponent synthesis of pyrido[2,3- b]indoles Page 1 Heterocycl. Commun., Vol. 17(5-6), pp. 187–189, 2011 • Copyright © by Walter de Gruyter • Berlin • Boston. DOI 10.1515…
Number of citations: 5 www.degruyter.com
S Damavandi, R Sandaroos - Journal of Chemical Sciences, 2013 - Springer
Novel multicomponent approach for the synthesis of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile derivatives via one-pot cyclocondensation reaction of substituted (…
Number of citations: 8 link.springer.com
H Wei, T Li, Y Zhou, L Zhou, Q Zeng - Synthesis, 2013 - thieme-connect.com
Alkyl halides, including heteroarylmethyl and arylmethyl halides, bromoacetate, and cinnamyl bromide, are readily prepared via halogenation from basic raw materials, even using …
Number of citations: 43 www.thieme-connect.com
BC Tlach, AL Tomlinson, AG Ryno… - The Journal of …, 2013 - ACS Publications
Six different 2,6-diethyl-4,8-diarylbenzo[1,2-d:4,5-d′]bis(oxazoles) and four different 2,4,6,8-tetraarylbenzobisoxazoles were synthesized in two steps: a Lewis acid catalyzed orthoester …
Number of citations: 45 pubs.acs.org
S Damavandi, R Sandaroos - Synthesis and Reactivity in Inorganic …, 2015 - Taylor & Francis
A variety of novel 1H-pyrido[2,3-b]indole-3-carbonitrile derivatives have been synthesized via solvent-free one-pot cyclocondensation of substituted (triethoxymethyl)arene, 1-methyl-1H-…
Number of citations: 1 www.tandfonline.com
R Edupuganti, JM Taliaferro, Q Wang, X Xie… - Bioorganic & medicinal …, 2017 - Elsevier
Despite recent advances in molecularly directed therapy, triple negative breast cancer (TNBC) remains one of the most aggressive forms of breast cancer, still without a suitable target …
Number of citations: 31 www.sciencedirect.com

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